REACTION_CXSMILES
|
C(O)(=O)C.[NH2:5][C:6]1[N:11]([CH3:12])[C:10](=[O:13])[NH:9][C:8](=[O:14])[CH:7]=1.[N:15]([O-])=O.[Na+]>O>[NH2:15][C:7]1[C:8](=[O:14])[NH:9][C:10](=[O:13])[N:11]([CH3:12])[C:6]=1[NH2:5] |f:2.3|
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Name
|
|
Quantity
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4.5 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
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NC1=CC(NC(N1C)=O)=O
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.14 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting solid was collected by filtration
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Type
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WASH
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Details
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washed with water (75 ml)
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Type
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ADDITION
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Details
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sodium dithionite (10 g) was added in portions
|
Type
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TEMPERATURE
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Details
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maintaining the reaction temperature between 50° C. and 55° C
|
Type
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STIRRING
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Details
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After stirring at 50° C. for an additional 1 hour
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Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water (2×25 ml), with acetone (2×25 ml)
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Type
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CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |